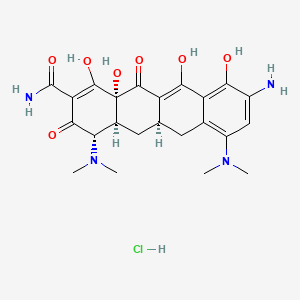

9-Amino minocycline hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRUQMWLTBRONP-KBTHSJHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716415 | |

| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-21-4 | |

| Record name | (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S,4AS,5AR,12AS)-9-AMINO-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ33M2LLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 9-Aminominocycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 9-aminominocycline hydrochloride from minocycline. 9-Aminominocycline is a crucial intermediate in the synthesis of next-generation tetracycline antibiotics, most notably tigecycline. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for the key transformations involved.

Introduction

The chemical modification of existing antibiotic scaffolds is a proven strategy for overcoming antibiotic resistance. The synthesis of 9-aminominocycline from minocycline is a pivotal step in the development of potent glycylcycline antibiotics. The introduction of an amino group at the C9 position of the tetracycline core allows for further derivatization, leading to compounds with enhanced antibacterial activity and a broader spectrum. The primary synthetic route involves a two-step process: the nitration of minocycline followed by the reduction of the resulting 9-nitro intermediate. This guide will explore the various reported methods for achieving this transformation, providing researchers with the detailed information necessary for laboratory-scale synthesis and process development.

Core Synthetic Pathway

The conversion of minocycline to 9-aminominocycline hydrochloride is predominantly achieved through a nitration-reduction sequence.

Navigating the Synthesis of 9-Aminominocycline Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminominocycline is a pivotal intermediate in the synthesis of the glycylcycline antibiotic, tigecycline. Tigecycline is a critical therapeutic agent for combating multidrug-resistant bacteria.[1] The efficient and scalable synthesis of 9-aminominocycline sulfate is therefore of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of novel and established methods for the synthesis of 9-aminominocycline sulfate, presenting comparative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Synthesis Data

The following table summarizes quantitative data from various synthetic routes to 9-aminominocycline, offering a comparative perspective on their efficiencies.

| Synthesis Route | Starting Material | Key Reagents | Yield | Purity | Reference |

| Route 1: Nitration and Reduction of Minocycline | Minocycline | Sulfuric acid, Sodium nitrate, Hydrogen gas, Platinum catalyst | High | >90% | [2] |

| Route 2: From 6-hydroxy-9-aminominocycline | 6-hydroxy-9-aminominocycline | Methanol, Methanesulfonic acid, 5% Rhodium on carbon, Hydrogen gas, Sulfuric acid | High | Specified | [1] |

| Route 3: Reductive Amination of 9-formylminocycline | 9-formylminocycline | Amine (e.g., neopentyl amine), Palladium catalyst | ~90-99% | >50-99% | [3] |

Experimental Protocols

Route 1: Synthesis via Nitration and Reduction of Minocycline

This common pathway involves the introduction of a nitro group at the 9-position of minocycline, followed by its reduction to the desired amino group.[2]

Step 1: Synthesis of 9-Nitrominocycline

-

To a solution of minocycline in sulfuric acid, sodium nitrate is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., HPLC).

-

The reaction is then quenched by carefully adding the mixture to ice-cold water.

-

The precipitated 9-nitrominocycline is collected by filtration, washed, and dried.

Step 2: Synthesis of 9-Aminominocycline

-

The 9-nitrominocycline is dissolved in a suitable solvent.

-

A platinum catalyst is added to the solution.

-

The mixture is subjected to hydrogenation with hydrogen gas until the reduction is complete.[2]

-

The catalyst is removed by filtration.

-

The filtrate containing 9-aminominocycline is then processed for purification.

Step 3: Formation of the Sulfate Salt

-

The purified 9-aminominocycline is dissolved in a suitable solvent.

-

A stoichiometric amount of sulfuric acid is added to the solution.

-

The precipitated 9-aminominocycline sulfate is collected by filtration, washed with a non-polar solvent, and dried.

Route 2: Synthesis from 6-hydroxy-9-aminominocycline

This method, detailed in a patent, provides an alternative route to 9-aminominocycline.[1]

-

In a 500ml autoclave, add 200ml of methanol and 20 g of methanesulfonic acid.

-

Add 21 g of 6-hydroxy-9-aminominocycline and stir until dissolved.

-

In a separate vessel, dissolve 6.45 g of 5% rhodium on carbon in 27ml of N,N-dimethylformamide and 5ml of methanol. Add this solution to the autoclave.

-

Seal the autoclave and purge with nitrogen three times.

-

Pressurize the autoclave with hydrogen to 0.8 MPa.

-

Stir the reaction mixture at 50°C for 7 hours, maintaining the hydrogen pressure between 0.75 and 0.8 MPa.

-

After the reaction, purge the autoclave with nitrogen three times.

-

Filter the reaction mixture and wash the filter cake with a 50% methanol-water solution.

-

Combine the filtrate and washings, and while stirring, add 17ml of sulfuric acid.

-

Filter the resulting solid crystals and dry to obtain the 9-aminominocycline sulfate product.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic transformations described above.

Caption: Synthesis of 9-Aminominocycline Sulfate from Minocycline.

Caption: Synthesis from 6-hydroxy-9-aminominocycline.

Caption: General Reductive Amination Pathway.

Conclusion

The synthesis of 9-aminominocycline sulfate can be achieved through multiple effective routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of production, and specific purity requirements. The classic nitration and reduction of minocycline remains a robust and high-yielding method.[2] The synthesis from 6-hydroxy-9-aminominocycline offers a more direct route to the final product.[1] Furthermore, the development of palladium-catalyzed reactions, such as reductive amination, provides a versatile platform for producing a variety of 9-substituted minocycline derivatives with high yields.[3] This guide provides a foundational understanding of these key synthetic strategies, empowering researchers and drug development professionals in their pursuit of efficient and scalable production of this vital pharmaceutical intermediate.

References

The Double-Edged Sword: A Deep Dive into the Structure-Activity Relationship of 9-Substituted Minocycline Derivatives

For Immediate Release

Pearl River, NY – December 29, 2025 – In the ongoing battle against antibiotic resistance, the modification of existing scaffolds remains a cornerstone of drug discovery. This technical guide delves into the intricate structure-activity relationships (SAR) of 9-substituted minocycline derivatives, a class of compounds that has demonstrated the potential to overcome common tetracycline resistance mechanisms and exhibit a fascinating array of non-antibacterial properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

Minocycline, a second-generation tetracycline, has long been valued for its broad-spectrum antibacterial activity. Its efficacy stems from its ability to bind to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] However, the emergence of resistance, primarily through efflux pumps and ribosomal protection proteins, has necessitated the development of new strategies to restore and enhance the therapeutic utility of this important antibiotic class.[3] The C9 position of the minocycline scaffold has emerged as a critical locus for chemical modification, offering a gateway to novel derivatives with improved potency against resistant pathogens and a diverse range of other biological activities, including anti-inflammatory, neuroprotective, and anti-apoptotic effects.[4][5]

Unlocking New Antibacterial Frontiers: The Power of 9-Substitution

The strategic modification of the 9-position of the minocycline core has yielded derivatives that can effectively evade the two major mechanisms of tetracycline resistance. The introduction of bulky substituents at this position can sterically hinder the interaction of the antibiotic with efflux pumps, preventing its expulsion from the bacterial cell. Furthermore, these modifications can enhance the binding affinity of the drug to the bacterial ribosome, rendering ribosomal protection mechanisms less effective.[6]

9-Acylamino and 9-Sulfonylamino Derivatives

A significant body of research has focused on the synthesis and evaluation of 9-acylamino and 9-sulfonylamino derivatives of minocycline. These compounds have shown promising activity against both tetracycline-susceptible and tetracycline-resistant bacterial strains. Notably, many 9-sulfonylamino derivatives have exhibited enhanced antibacterial activity against a range of tetracycline- and minocycline-resistant Gram-positive pathogens.[4]

The Rise of the Aminomethylcyclines (AMCs)

A particularly successful strategy has been the introduction of aminomethyl groups at the C9 position, leading to the development of the aminomethylcyclines (AMCs). These novel tetracycline derivatives have demonstrated potent in vitro activity against Gram-positive strains harboring well-defined tetracycline resistance mechanisms, including both ribosomal protection (Tet M) and efflux (Tet K and Tet L).[7] A prime example of the clinical success of this approach is omadacycline (9-neopentylaminomethylminocycline), which has been approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[7]

Quantitative Structure-Activity Relationship: A Tabular Summary

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 9-substituted minocycline derivatives against various bacterial strains.

Table 1: Antibacterial Activity of 9-Acylamino and 9-Sulfonylamino Minocycline Derivatives

| Compound | 9-Substituent | S. aureus (Tet-S) | S. aureus (Tet-R, efflux) | S. aureus (Tet-R, ribosomal) | E. faecalis (Tet-R) |

| Minocycline | -H | 0.25 | 4 | 8 | 16 |

| 9-Acylamino Derivatives | |||||

| 1a | -NHCO-CH₃ | 0.5 | 8 | 16 | 32 |

| 1b | -NHCO-Ph | 1 | 16 | 32 | >64 |

| 9-Sulfonylamino Derivatives | |||||

| 2a | -NHSO₂-CH₃ | 0.12 | 2 | 4 | 8 |

| 2b | -NHSO₂-Ph | 0.25 | 4 | 8 | 16 |

| 2c | -NHSO₂-(4-Cl-Ph) | 0.12 | 1 | 2 | 4 |

Table 2: Antibacterial Activity of 9-Aminomethylcycline (AMC) Derivatives

| Compound | 9-Substituent | S. aureus (MRSA, Tet-R) | E. faecalis (VRE, Tet-R) | S. pneumoniae (Pen-R, Tet-R) |

| Minocycline | -H | 4 | 16 | 2 |

| AMC Derivatives | ||||

| Omadacycline | -CH₂NH-neopentyl | 0.5 | 0.25 | 0.12 |

| 3a | -CH₂NH-cyclopropyl | 1 | 0.5 | 0.25 |

| 3b | -CH₂NH-benzyl | 2 | 1 | 0.5 |

Beyond Antibacterial Activity: The Pleiotropic Effects of 9-Substituted Minocycline Derivatives

Minocycline and its derivatives exhibit a remarkable range of biological activities that extend beyond their antibacterial properties. These "off-target" effects are largely attributed to their ability to modulate inflammatory and apoptotic pathways.

Inhibition of Matrix Metalloproteinases (MMPs)

Minocycline is a known inhibitor of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation. While the precise structure-activity relationships for MMP inhibition among 9-substituted derivatives are still under investigation, this activity is thought to contribute to their anti-inflammatory and neuroprotective profiles.

Neuroprotection and Modulation of Microglial Activation

A significant area of research has focused on the neuroprotective effects of minocycline. These effects are closely linked to its ability to inhibit the activation of microglia, the resident immune cells of the central nervous system.[8][9] Activated microglia can release pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage in various neurodegenerative diseases. Minocycline has been shown to suppress microglial activation, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] The impact of different 9-substituents on the potency of p38 MAPK inhibition and subsequent neuroprotective effects is an active area of investigation.

Key Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by 9-substituted minocycline derivatives, the following diagrams have been generated using the DOT language.

Figure 1. Mechanism of antibacterial action.

Figure 2. Inhibition of microglial activation pathway.

Figure 3. Synthetic workflow overview.

Experimental Protocols

General Synthesis of 9-Aminominocycline

9-Aminominocycline serves as a key intermediate for the synthesis of a wide array of 9-substituted derivatives. A general procedure involves the nitration of minocycline at the 9-position, followed by the reduction of the nitro group to an amine.

-

Nitration: Minocycline hydrochloride is dissolved in a suitable solvent, such as sulfuric acid or a mixture of sulfuric and nitric acids, and cooled to 0-5°C. A nitrating agent, such as potassium nitrate, is added portion-wise while maintaining the low temperature. The reaction mixture is stirred for a specified period, and the product, 9-nitrominocycline, is isolated by precipitation and filtration.

-

Reduction: The 9-nitrominocycline is then dissolved in a solvent like methanol or ethanol, and a catalyst, such as palladium on carbon (Pd/C), is added. The mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 9-aminominocycline.

Synthesis of 9-Acylamino and 9-Sulfonylamino Derivatives

These derivatives are typically synthesized by reacting 9-aminominocycline with an appropriate acyl chloride, sulfonyl chloride, or acid anhydride in the presence of a base.

-

9-Aminominocycline is dissolved in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide.

-

A base, such as triethylamine or pyridine, is added to the solution.

-

The corresponding acyl chloride, sulfonyl chloride, or acid anhydride is added dropwise at a controlled temperature (often 0°C).

-

The reaction is stirred at room temperature or elevated temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The product is isolated by extraction, followed by purification using column chromatography or recrystallization.

Synthesis of 9-Aminomethylcycline (AMC) Derivatives

The synthesis of AMCs typically involves a reductive amination reaction between 9-aminominocycline and an appropriate aldehyde or ketone.

-

9-Aminominocycline is dissolved in a suitable solvent, such as methanol or ethanol.

-

The desired aldehyde or ketone is added to the solution.

-

A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The product is isolated by quenching the reaction, followed by extraction and purification.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

p38 MAPK Inhibition Assay

The ability of the derivatives to inhibit p38 MAPK can be assessed using a cell-based assay.

-

Microglial cells (e.g., BV-2 cell line) are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 30 minutes).

-

Cell lysates are prepared, and the levels of phosphorylated p38 MAPK and total p38 MAPK are determined by Western blotting using specific antibodies.

-

The inhibitory effect is quantified by measuring the reduction in the ratio of phosphorylated p38 to total p38.

Conclusion and Future Directions

The exploration of 9-substituted minocycline derivatives has proven to be a fruitful endeavor, yielding compounds with potent antibacterial activity against resistant pathogens and intriguing non-antibacterial properties. The structure-activity relationships highlighted in this guide underscore the critical role of the 9-position in dictating the biological profile of these molecules. Future research should focus on a more comprehensive and systematic exploration of the chemical space around the 9-position to further optimize both antibacterial potency and the desirable pleiotropic effects. A deeper understanding of how different 9-substituents modulate specific signaling pathways will be crucial for the rational design of the next generation of minocycline-based therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual modulation of ERK1/2 and p38 MAP kinase activities induced by minocycline reverses the neurotoxic effects of the prion protein fragment 90-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]

- 8. CN103387512A - Preparation method and intermediate of minocycline - Google Patents [patents.google.com]

- 9. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

In-Depth Technical Guide: Physicochemical Properties of 9-Aminominocycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminominocycline hydrochloride is a semi-synthetic tetracycline derivative and a key metabolite of the glycylcycline antibiotic, tigecycline. It is also utilized as a crucial intermediate in the synthesis of novel antibiotic candidates. This document provides a comprehensive overview of the known physicochemical properties of 9-Aminominocycline hydrochloride, offering critical data for researchers and professionals involved in drug discovery, formulation development, and analytical sciences.

Chemical and Physical Properties

9-Aminominocycline hydrochloride is a yellow, solid, and hygroscopic compound.[1][2] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Information

| Property | Value | Reference(s) |

| Chemical Name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | [3][4] |

| CAS Number | 149934-21-4 | [5][6] |

| Molecular Formula | C23H29ClN4O7 | [4][5] |

| Molecular Weight | 508.95 g/mol | [5] |

| Chemical Structure |  | [4] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 215-218°C | [7] |

| pKa | Data not available in the public domain. | |

| Solubility | Water: Slightly solubleMethanol: Slightly soluble (with heat)Dimethyl Sulfoxide (DMSO): Sparingly soluble (with heat) | [1][2][5] |

| Stability | Hygroscopic; store at -20°C.[1][2][5] Further stability data under specific conditions (pH, light, temperature) is not readily available. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 9-Aminominocycline hydrochloride are not publicly available. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.

Determination of pKa (Potentiometric Titration)

The pKa of an ionizable drug is a critical parameter influencing its solubility, absorption, and distribution. A standard method for its determination is potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Generalized Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 9-Aminominocycline hydrochloride (e.g., 1 mg/mL) in a suitable solvent system. Due to its limited aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place a known volume of the 9-Aminominocycline hydrochloride solution in a beaker with a magnetic stirrer.

-

Incrementally add the standardized titrant (acid or base) to the solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Generalized Protocol:

-

Sample Preparation:

-

Add an excess amount of 9-Aminominocycline hydrochloride to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed container.

-

-

Equilibration:

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of 9-Aminominocycline hydrochloride in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with standard solutions of known concentrations to quantify the solubility.

-

Stability Testing

Stability testing is essential to determine the shelf-life and appropriate storage conditions for an API. The International Council for Harmonisation (ICH) provides guidelines for these studies.[8]

Principle: The API is subjected to various stress conditions (e.g., heat, humidity, light) over a defined period. Samples are withdrawn at specific time points and analyzed for degradation and changes in physical and chemical properties.

Generalized Protocol (based on ICH Q1A(R2) guidelines):

-

Long-Term Stability Study:

-

Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]

-

Duration: Minimum of 12 months.

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

-

Accelerated Stability Study:

-

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[9]

-

Duration: Minimum of 6 months.

-

Testing Frequency: 0, 3, and 6 months.

-

-

Forced Degradation Studies:

-

Expose the API to more extreme conditions than accelerated testing to identify potential degradation products and pathways.

-

Conditions:

-

Acid/Base Hydrolysis: Treat with acidic and basic solutions.

-

Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Expose to high temperatures.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

-

Analytical Methods:

-

A validated stability-indicating analytical method (typically HPLC) must be used to separate and quantify the active ingredient and its degradation products.

-

Mechanisms of Action and Relevant Signaling Pathways

Recent research has highlighted two key areas of biological activity for 9-Aminominocycline.

Potentiation of Tigecycline Activity

9-Aminominocycline has been shown to restore the sensitivity of tigecycline against certain resistant bacteria.[10][11] The proposed synergistic mechanism involves several key actions on the bacterial cell.[11][12]

-

Membrane Disruption: The combination of 9-Aminominocycline and tigecycline disrupts the bacterial cell membrane.[11][12]

-

Inhibition of Efflux Pumps: This combination can inhibit the activity of bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell.[11][12]

-

Reduced ATP Levels: A significant decrease in intracellular ATP levels is observed, affecting bacterial energy metabolism.[11][12]

-

Increased Oxidative Stress: The combination leads to an increase in reactive oxygen species (ROS), causing oxidative damage to the bacterial cell.[11][12]

Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)

9-Aminominocycline has been identified as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and for dismantling the host's antiviral immune response.[13][14]

-

PLpro Function: PLpro is responsible for cleaving the viral polyprotein to release functional non-structural proteins. It also removes ubiquitin and ISG15 (an ubiquitin-like protein) from host cell proteins, which helps the virus evade the host's innate immune system.[15][16]

-

Inhibition by 9-Aminominocycline: 9-Aminominocycline binds to the catalytic site of PLpro, inhibiting both its proteolytic (polyprotein cleavage) and deubiquitinase (DUB) activities.[13] This dual inhibition not only hinders viral replication but may also help preserve the host's immune response.

Conclusion

9-Aminominocycline hydrochloride is a compound of significant interest due to its role as a key pharmaceutical intermediate and its emerging biological activities. While some fundamental physicochemical properties have been characterized, a comprehensive quantitative analysis of its pKa, solubility in various media, and detailed stability profile is not yet publicly available. The provided generalized experimental protocols offer a framework for researchers to determine these critical parameters. The elucidation of its mechanisms of action as an antibiotic potentiator and a viral protease inhibitor opens new avenues for therapeutic development. This technical guide serves as a foundational resource for scientists and developers working with this promising molecule.

References

- 1. 9-Amino minocycline hydrochloride CAS#: 149934-21-4 [m.chemicalbook.com]

- 2. This compound | 149934-21-4 [chemicalbook.com]

- 3. (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | C23H29ClN4O7 | CID 54735209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Amino-minocycline HCl | C23H29ClN4O7 | CID 56763842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. 9-Aminominocycline Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. 149934-21-4 this compound AKSci W3276 [aksci.com]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. database.ich.org [database.ich.org]

- 10. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]

- 14. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 15. Mechanism and inhibition of the papain-like protease, PLpro, of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of Tetracyclines: A Technical Guide to the Biological Pathways Modulated by 9-Aminominocycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a second-generation tetracycline antibiotic, has long been recognized for its therapeutic applications extending beyond its antimicrobial properties. Its anti-inflammatory, anti-apoptotic, and neuroprotective effects have been extensively documented, positioning it as a compound of interest for a variety of disease models. 9-Aminominocycline, a derivative of minocycline, is emerging as a molecule with novel biological activities, distinct from its parent compound. The addition of an amino group at the 9th carbon position confers unique inhibitory properties, opening new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the biological pathways modulated by 9-aminominocycline hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Modulation of Viral Protease Activity: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

A significant and novel biological activity of 9-aminominocycline is its potent inhibition of the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a critical enzyme for viral replication and plays a role in the host's immune response.[1] Notably, the parent compound, minocycline, does not exhibit this inhibitory effect, highlighting the importance of the 9-amino substitution.[1]

9-Aminominocycline has been shown to inhibit both the proteolytic and deubiquitinase (DUB) functions of PLpro by over 90%.[1] Structural analyses have revealed that 9-aminominocycline binds to the catalytic site of PLpro, thereby disrupting its enzymatic activities.[1] This inhibition of PLpro has been demonstrated to effectively reduce SARS-CoV-2 infection.[1]

Quantitative Data: In Vitro Inhibition of SARS-CoV-2 PLpro by 9-Aminominocycline

| Parameter | Value (µM) | Virus Variant | Reference |

| IC50 (Proteolytic Activity) | 4.15 | (Not Specified) | [1] |

| IC50 (Deubiquitinase Activity) | 4.55 | (Not Specified) | [1] |

| IC50 (Antiviral Effect) | 1.04 | Delta | [1] |

| IC50 (Antiviral Effect) | 2.35 | Omicron | [1] |

Signaling Pathway: Inhibition of SARS-CoV-2 PLpro

Caption: Inhibition of SARS-CoV-2 PLpro by 9-Aminominocycline.

Synergistic Antibacterial Activity

9-Aminominocycline has been identified as a metabolite of the antibiotic tigecycline and has demonstrated synergistic antibacterial activity.[3] Specifically, it can potentiate the efficacy of tigecycline against resistant strains of Escherichia coli.[3] The proposed mechanism for this synergy involves an increase in bacterial membrane permeability and the promotion of oxidative damage.[3] This leads to an upregulation of reactive oxygen species (ROS) and a downregulation of intracellular ATP, which in turn facilitates the accumulation of tigecycline within the bacterial cell.[3]

Logical Relationship: Mechanism of Synergistic Antibacterial Activity

Caption: Mechanism of 9-Aminominocycline's synergistic effect.

Modulation of Inflammatory Pathways: Insights from Minocycline

While specific data on the anti-inflammatory effects of 9-aminominocycline is still emerging, the extensive research on its parent compound, minocycline, provides a strong foundation for its potential activities. Minocycline is well-known for its anti-inflammatory properties, which are mediated through various pathways.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Minocycline has been shown to inhibit the production of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[4] This inhibition occurs at both the mRNA and protein synthesis levels.[4] The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of several inflammatory conditions and neurodegenerative diseases.[5]

Quantitative Data: Inhibition of iNOS by Minocycline

| Parameter | Value (µM) | System | Reference |

| IC50 (iNOS mRNA expression) | 69.9 | Bovine Chondrocytes | [4] |

| IC50 (iNOS protein synthesis) | 37.11 | Bovine Chondrocytes | [4] |

Signaling Pathway: iNOS Inhibition

References

A Technical Guide to the Discovery and Development of 9-Aminominocycline: The Key Intermediate in Tigecycline Synthesis

Executive Summary: Tigecycline stands as a crucial last-resort antibiotic in an era of growing antimicrobial resistance. Its complex synthesis hinges on the strategic production of a key intermediate, 9-aminominocycline. This technical guide provides an in-depth exploration of the discovery and development of 9-aminominocycline, detailing the primary synthetic pathways, experimental protocols, and analytical methods essential for its production. The document offers a comprehensive resource for researchers, chemists, and drug development professionals, summarizing quantitative data into structured tables and visualizing complex chemical transformations and workflows through detailed diagrams.

Introduction: The Central Role of 9-Aminominocycline

Tigecycline, the first clinically available glycylcycline antibiotic, exhibits a broad spectrum of activity against multidrug-resistant pathogens, including Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its unique structure, featuring an N-tert-butyl-glycylamido side chain at the C-9 position of the minocycline core, allows it to overcome common tetracycline resistance mechanisms.[2] The development of a viable and scalable synthesis for tigecycline was a significant challenge, with the discovery of 9-aminominocycline as a stable and reactive intermediate marking a pivotal breakthrough.

The primary manufacturing process for tigecycline is a multi-step synthesis that begins with the commercially available antibiotic, minocycline.[3] This process strategically introduces a nitro group at the C-9 position, which is subsequently reduced to form the essential 9-amino group of 9-aminominocycline. This intermediate then undergoes acylation to yield the final tigecycline product. The efficiency and purity at each of these stages are critical for the overall success of the synthesis.[3]

Recent research has also uncovered novel biological activities for 9-aminominocycline itself, including its potential as a synergistic agent to restore tigecycline sensitivity against resistant bacteria and as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro) enzyme, opening new avenues for future drug development.[4][5]

The Core Synthetic Pathway: From Minocycline to Tigecycline

The transformation of minocycline into tigecycline is a well-defined three-stage process. Each step involves a significant chemical modification of the tetracycline backbone, leading to the formation of the key 9-aminominocycline intermediate and, ultimately, the final active pharmaceutical ingredient.

Detailed Experimental Protocols

The following protocols are synthesized from established methods described in the scientific and patent literature. They represent common and effective procedures for the laboratory-scale synthesis of 9-aminominocycline and its conversion to tigecycline.

This step involves the electrophilic aromatic substitution at the electron-rich C-9 position of the minocycline D-ring.

Experimental Protocol:

-

Reaction Setup: Charge a reaction vessel with concentrated sulfuric acid and cool to a temperature between -10°C and 0°C under a nitrogen atmosphere.

-

Addition of Minocycline: Slowly add minocycline hydrochloride or minocycline sulfate to the cooled sulfuric acid while maintaining vigorous stirring. Ensure the temperature remains below 5°C.

-

Nitration: Prepare a nitrating mixture (e.g., potassium nitrate in concentrated sulfuric acid or concentrated nitric acid).[2] Add this mixture dropwise to the minocycline solution over 30-60 minutes, ensuring the reaction temperature is strictly maintained between -5°C and 0°C.

-

Reaction Monitoring: Stir the reaction mixture for 1-2 hours at -5°C. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

-

Isolation: Quench the reaction by slowly adding the mixture to a cold solvent like a methanol/isopropanol mixture. The 9-nitrominocycline disulfate salt will precipitate.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum.

This crucial step converts the nitro-intermediate into the key amino-intermediate. Catalytic hydrogenation is a common method.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: Dissolve the 9-nitrominocycline sulfate salt in a suitable solvent system, such as a mixture of methanol and water or 2-methoxyethanol with 2N sulfuric acid.[2]

-

Catalyst Addition: Add a palladium on carbon (5-10% Pd/C) catalyst to the solution under an inert atmosphere.[2]

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., 40 psi) and stir the mixture at a controlled temperature (e.g., 25-30°C) for 3-5 hours.[2]

-

Reaction Monitoring: Monitor the reaction by HPLC until the 9-nitrominocycline is fully consumed.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a bed of celite to remove the palladium catalyst.

-

Isolation and Purification: The resulting solution containing 9-aminominocycline sulfate can be used directly in the next step or the product can be isolated. Isolation is often achieved by adding the aqueous solution to an organic solvent like isopropyl alcohol to induce the crystallization of granular 9-aminominocycline disulfate, which is then filtered and dried.

Alternative Reduction Method: As a safer alternative to hydrogenation, sodium dithionite (Na₂S₂O₄) can be used as a chemical reducing agent in an aqueous solution. The reaction is typically carried out at a controlled pH (6.5-7.5) and temperature (15-40°C).

This final step forms the amide bond that defines tigecycline.

Experimental Protocol:

-

Preparation of Acylating Agent: The acylating agent, N-tert-butylglycyl chloride hydrochloride, is typically prepared by reacting N-tert-butylglycine with a chlorinating agent like thionyl chloride.

-

Reaction Setup: Dissolve or suspend the 9-aminominocycline salt (hydrochloride or disulfate) in a suitable solvent. Common systems include water at a pH below 3, or a mixture of acetonitrile and N,N-dimethylpropyleneurea (DMPU).[2] Cool the mixture to below 5°C.

-

Acylation: Slowly add N-tert-butylglycyl chloride hydrochloride to the chilled 9-aminominocycline solution while maintaining a low temperature (0-5°C) and acidic pH.

-

Reaction Completion: Stir the reaction mixture for 1-3 hours at low temperature. Monitor the formation of tigecycline by HPLC.

-

Work-up and Extraction: Once the reaction is complete, adjust the pH of the mixture to approximately 7.5-8.0. Extract the tigecycline product into an organic solvent, such as dichloromethane.

-

Purification: Wash the combined organic layers with water. The final product can be purified by crystallization or chromatography to achieve the desired purity.

Data Presentation: Synthesis Parameters

The efficiency of the tigecycline synthesis is highly dependent on the conditions of each step. The following table summarizes key quantitative data reported in the literature.

| Reaction Step | Key Reagents & Solvents | Typical Conditions | Reported Yield / Purity | Citation |

| Nitration | Minocycline, KNO₃, H₂SO₄ | -5°C to 0°C, 1-2 hours | ~93% yield | [2] |

| Reduction | 9-Nitrominocycline, H₂, Pd/C | 40 psi, 25-30°C, 3-5 hours | Purity >90% required for next step | |

| Acylation | 9-Aminominocycline, N-tert-butylglycyl chloride HCl | 0-5°C, pH < 3, 1-3 hours | Overall yield (from Minocycline): ~42.2% | |

| Final Product | Tigecycline | - | Purity >99.5%, Epimer <0.5% | [6] |

Visualizing the Process and Alternatives

A clear understanding of the process flow and alternative chemical strategies is crucial for process optimization and development.

An alternative to the direct acylation with N-tert-butylglycyl chloride involves a two-step process via a chloroacetyl intermediate.[7]

Characterization and Quality Control

The purity of the 9-aminominocycline intermediate and the final tigecycline product is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical technique employed for quality control.[3][8]

In-process controls are applied throughout the synthesis to monitor the progression of reactions and the formation of impurities.[1] A key impurity that must be controlled is the C4-epimer of tigecycline. The manufacturing process is designed to keep total degradants, including the epimer, to a minimum, often below 0.9%.[6]

The following table summarizes typical HPLC conditions used for the analysis of tigecycline.

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Citation |

| Tigecycline | Sunsil C18 (150 x 4.6mm, 5µ) | Acetonitrile : Water (70:30), pH 3.5 with Acetic Acid | 0.8 mL/min | UV at 250 nm | [8] |

| Tigecycline | C18 (250 x 4.6 mm, 5µm) | Acetonitrile : 0.1% Acetic Acid (20:80) | 0.4 mL/min | UV at 250 nm | [3] |

| Tigecycline | Kromasil ODS C-18 (150×4.6mm, 5µ) | Acetonitrile : Buffer (17:83 v/v), pH 3.2 | 1.2 mL/min | UV at 247 nm | [9] |

Conclusion

The development of 9-aminominocycline as a robust and reliable intermediate has been fundamental to the successful large-scale manufacturing of tigecycline. The synthetic route, centered on the nitration, reduction, and subsequent acylation of the minocycline scaffold, represents a significant achievement in medicinal and process chemistry. The stringent control of reaction conditions and the use of precise analytical methods are essential to ensure the high purity and quality of the final drug product. As research continues to uncover new therapeutic potentials for 9-aminominocycline, its importance in the landscape of medicinal chemistry is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 6. CN102391148A - Synthetic method for high-purity tigecycline - Google Patents [patents.google.com]

- 7. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]

- 8. journaljpri.com [journaljpri.com]

- 9. sciforum.net [sciforum.net]

Technical Guide: A Methodological Framework for Assessing the Lipophilicity and Cell Permeability of 9-Amino Minocycline Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific experimental data on the lipophilicity and cell permeability of 9-Amino Minocycline Hydrochloride is not publicly available in peer-reviewed literature. This document, therefore, serves as an in-depth technical guide outlining the established experimental protocols and theoretical frameworks that would be employed to determine these critical drug-like properties.

Introduction

This compound is a derivative of minocycline, a broad-spectrum tetracycline antibiotic.[1] Its chemical structure, featuring an additional amino group, is anticipated to alter its physicochemical properties compared to the parent compound, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][2] Two of the most critical properties in early-stage drug development are lipophilicity and cell permeability, as they are primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide details the standard, industry-accepted methodologies for determining these parameters, specifically focusing on the theoretical application to a novel compound such as this compound.

Lipophilicity Determination

Lipophilicity is a key physicochemical property that describes the affinity of a compound for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Experimental Protocol: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

The RP-TLC method is a reliable and less labor-intensive alternative to the traditional shake-flask method for determining LogP.[3] It relies on the correlation between a compound's retention on a non-polar stationary phase and its lipophilicity.

Methodology

-

Preparation of Standards: A set of reference compounds with known LogP values are dissolved in a suitable solvent (e.g., methanol) to create standard solutions of known concentrations (e.g., 1% w/v).[4]

-

Stationary Phase: A reversed-phase TLC plate (e.g., silanized silica gel 60F254) is used as the stationary phase.[3]

-

Mobile Phase: A mixture of an organic modifier and water (e.g., methanol-water or acetonitrile-water in varying volume ratios) is prepared.[3][4] For tetracycline derivatives, a mobile phase like 0.01 M oxalic acid buffer:acetonitrile:methanol (77:18:5 V/V/V) could be adapted.[5]

-

Chromatography:

-

Small volumes (e.g., 10 µL) of the test compound (this compound) and each standard are spotted onto the starting line of the TLC plate.[4]

-

The plate is developed in a chromatography chamber saturated with the mobile phase.

-

After the solvent front reaches a predetermined height, the plate is removed, dried, and the spots are visualized under UV light.

-

-

Data Analysis:

-

The retention factor (Rf) for each compound is calculated.

-

The RM value is then determined using the formula: RM = log((1/Rf) - 1).

-

An extrapolation to a 0% organic modifier concentration yields the RM0 value, which is a measure of lipophilicity.[4]

-

A calibration curve is generated by plotting the known LogP values of the standards against their calculated RM0 values.[4]

-

The LogP of this compound is then determined by interpolating its RM0 value onto the calibration curve.[4]

-

Data Presentation: Lipophilicity

The results of the RP-TLC experiment would be tabulated for clarity and comparison.

| Compound | Rf | RM0 | LogP (Literature) | LogP (Experimental) |

| Standard 1 | Value | Value | Value | - |

| Standard 2 | Value | Value | Value | - |

| Standard 3 | Value | Value | Value | - |

| Standard 4 | Value | Value | Value | - |

| Standard 5 | Value | Value | Value | - |

| 9-Amino minocycline HCl | Value | Value | N/A | Value |

Caption: Hypothetical data table for LogP determination via RP-TLC.

Cell Permeability Assessment

Cell permeability is a measure of a drug's ability to cross biological membranes, a prerequisite for oral absorption and distribution to target tissues. The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting human intestinal permeability.[6][7] When cultured, these cells differentiate into a polarized monolayer with tight junctions and transporters that mimic the intestinal epithelium.[7][8]

Experimental Protocol: Caco-2 Permeability Assay

This assay measures the rate of flux of a compound across a Caco-2 cell monolayer.

Methodology

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports (e.g., Transwell inserts) and cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[8][9]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within an acceptable range (e.g., >300 ohms) to ensure tight junctions are intact.[6]

-

Transport Studies (Bidirectional):

-

Apical to Basolateral (A→B) Permeability: The test compound (e.g., 10 µM this compound) is added to the apical (donor) compartment, which represents the intestinal lumen.[8][10] The basolateral (receiver) compartment, representing the blood side, contains a fresh transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[6]

-

Basolateral to Apical (B→A) Permeability: To assess active efflux, the experiment is reversed. The compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.[6][8]

-

-

Data Calculation:

-

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) . An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[8]

-

Data Presentation: Caco-2 Permeability

Quantitative data from the Caco-2 assay should be presented in a structured table, including controls for low and high permeability.

| Compound | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio | Permeability Class |

| Atenolol (Low Perm.) | < 1.0 | Value | Value | Low |

| Antipyrine (High Perm.) | > 10.0 | Value | Value | High |

| 9-Amino minocycline HCl | Value | Value | Value | Interpreted |

Caption: Hypothetical data table for Caco-2 permeability results. Classification is typically: High (>10 x 10-6 cm/s), Moderate (1-10 x 10-6 cm/s), and Low (<1 x 10-6 cm/s).[6]

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Lipophilicity (LogP) Determination using RP-TLC.

Caption: Workflow for Cell Permeability using the Caco-2 Assay.

Logical Relationships

Caption: Relationship between Lipophilicity, Solubility, and Permeability.

References

- 1. CAS 149934-21-4: this compound [cymitquimica.com]

- 2. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. enamine.net [enamine.net]

9-Aminominocycline Hydrochloride: A Key Metabolite of Tigecycline with Emerging Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline, a broad-spectrum glycylcycline antibiotic, is a critical therapeutic option against multidrug-resistant bacteria. While it is known that tigecycline is not extensively metabolized, its metabolites are gaining attention for their potential biological activities. This technical guide focuses on 9-aminominocycline hydrochloride, a metabolite formed via the hydrolysis of tigecycline. This document provides a comprehensive overview of the formation, quantification, and biological significance of 9-aminominocycline, with a particular emphasis on its recently discovered synergistic activity with the parent drug, tigecycline. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Tigecycline is a synthetic derivative of minocycline, belonging to the glycylcycline class of antibiotics.[1] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis.[1] Tigecycline was developed to overcome common tetracycline resistance mechanisms.[1] While the majority of a tigecycline dose is excreted unchanged, a small portion undergoes metabolic transformation.[2] The primary metabolic pathways include glucuronidation and amide hydrolysis.[2] The latter leads to the formation of 9-aminominocycline. Recent studies have revealed that 9-aminominocycline is not an inert metabolite but possesses biological activity that could be therapeutically relevant.[3]

Formation and Metabolism of 9-Aminominocycline

Tigecycline undergoes limited metabolism in humans.[1] One of the identified metabolic pathways is the hydrolysis of the glycylamido group at the C9 position, which results in the formation of 9-aminominocycline.[2] This is followed by N-acetylation to form N-acetyl-9-aminominocycline, another major metabolite.[2] While the specific human enzymes responsible for the initial amide hydrolysis have not been fully characterized, amidases are the likely class of enzymes involved.

The metabolic pathway from tigecycline to its aminominocycline metabolites can be visualized as follows:

References

- 1. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, excretion, and pharmacokinetics of [14C]tigecycline, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 9-Amino Minocycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 9-Amino minocycline hydrochloride (CAS No: 149934-21-4), a key intermediate in the synthesis of the antibiotic Tigecycline and also known as Tigecycline Related Compound B.[1][2] Due to the limited availability of published spectroscopic data for this specific compound, this guide also includes comparative data for its parent compound, minocycline hydrochloride, to aid in structural elucidation and characterization.

Chemical and Physical Properties

This compound is a yellow, solid, and hygroscopic compound.[3] It is sparingly soluble in DMSO and slightly soluble in methanol and water when heated.[3][4]

| Property | Value | Source |

| Molecular Formula | C23H29ClN4O7 | [3][4] |

| Molecular Weight | 508.95 g/mol | [4][5] |

| CAS Number | 149934-21-4 | [6][7] |

| Appearance | Yellow Solid | [3] |

| Storage Temperature | -20°C | [3][4] |

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. This section summarizes the expected and available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Data for Minocycline

Note: This is a predicted spectrum and should be used for reference purposes only.

| Chemical Shift (ppm) | Multiplicity | Number of Protons |

| 1.00 | ddd | 1 |

| 1.44 | ddd | 1 |

Table 2.2: Experimental ¹³C NMR Data for Minocycline Hydrochloride in DMSO-d6

Source: SpectraBase, Wiley-VCH GmbH[8]

This data is for the parent compound and is provided for comparative purposes.

(A complete list of chemical shifts for minocycline hydrochloride is extensive and can be accessed through the SpectraBase database. Key differences for this compound would be expected in the signals corresponding to the D-ring carbons.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for O-H, N-H, C-H, C=O, and aromatic C=C stretching and bending vibrations.

Table 2.3: Key FT-IR Vibrational Bands for Minocycline Hydrochloride

This data is for the parent compound and is provided for comparative purposes. The presence of the additional amino group in the 9-position is expected to alter the N-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3478 | O-H and N-H stretching |

| 1664, 1617, 1583 | C=O stretching (amide and ketone) |

| 1523 | N-H bending |

| 1470 | Benzene ring structural vibrations |

| 1042 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected monoisotopic mass is 508.1724770 Da.[5]

Table 2.4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C23H29ClN4O7 | [3][4] |

| Monoisotopic Mass | 508.1724770 Da | [5] |

| Molecular Weight | 508.9 g/mol | [5] |

The fragmentation pattern in mass spectrometry for tetracycline derivatives can be complex. Alpha-cleavage adjacent to the amine groups is a common fragmentation pathway for aliphatic amines.[9]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Minocycline hydrochloride exhibits absorption maxima that can be used for its quantification.

Table 2.5: UV-Visible Absorption Data for Minocycline Hydrochloride

This data is for the parent compound. The introduction of the amino group at the 9-position, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.

| Wavelength (λmax) | Solvent |

| 283.0 nm | Methanol (first order derivative)[10] |

| 358 nm | Methanol with HCl[11] |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. The following are generalized protocols based on standard analytical techniques for small molecules.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent may depend on the solubility of the sample.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.[12][13]

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR region (typically 4000-400 cm⁻¹).[12]

-

Data Processing: Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI). High-performance liquid chromatography (HPLC) can be coupled to the mass spectrometer (LC-MS/MS) for separation and analysis.[14][15]

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform fragmentation analysis (MS/MS) to study the fragmentation pattern.

-

Data Processing: Analyze the data to confirm the molecular weight and elucidate the structure based on the fragmentation pattern.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, water with a small amount of acid). Prepare a series of dilutions to determine the concentration range over which Beer-Lambert's law is obeyed.[10]

-

Instrumentation: Use a UV-Visible spectrophotometer.

-

Data Acquisition: Scan the sample solution over a relevant wavelength range (e.g., 200-600 nm) to determine the wavelength(s) of maximum absorbance (λmax).

-

Data Analysis: Use the absorbance at λmax for quantitative analysis.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship in Drug Development

Caption: Logical relationship of 9-Amino minocycline HCl in drug development.

References

- 1. Tigecycline Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 2. Tigecycline EP Impurity B (HCl) | 149934-21-4 | SynZeal [synzeal.com]

- 3. This compound | 149934-21-4 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. 9-Amino-minocycline HCl | C23H29ClN4O7 | CID 56763842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9-Aminominocycline Hydrochloride (~90%) | LGC Standards [lgcstandards.com]

- 7. 9-Aminominocycline Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. mdpi.com [mdpi.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Identification of related substances in minocycline hydrochloride via 2D-LC-Q-TOF /MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development, validation and application of a novel HPLC-MS/MS method for the measurement of minocycline in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of 9-Aminominocycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Aminominocycline hydrochloride, a key metabolite and impurity of the tetracycline antibiotic minocycline, presents a unique profile in drug development and research.[1][2][3][4] Understanding its chemical stability and degradation is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products containing minocycline or its derivatives. This technical guide provides a comprehensive overview of the stability profile of 9-Aminominocycline hydrochloride, including its degradation pathways and the analytical methodologies required for its assessment. Due to the limited availability of direct stability data for 9-Aminominocycline hydrochloride in publicly accessible literature, this guide leverages established knowledge of its parent compound, minocycline, and general principles of pharmaceutical forced degradation studies to provide a robust framework for its stability analysis.

Introduction to 9-Aminominocycline Hydrochloride

9-Aminominocycline is a semi-synthetic tetracycline derivative and a known impurity and metabolite of minocycline.[1][3] It is commercially available as a reference standard, typically as a yellow, hygroscopic solid that requires storage at -20°C to maintain its integrity.[3][5] Its chemical structure, featuring an additional amino group at the 9-position of the tetracycline ring, influences its physicochemical properties and potential degradation pathways. The hydrochloride salt is the common form used in pharmaceutical research and development.

Predicted Chemical Stability and Degradation Profile

Based on the well-documented stability of minocycline, 9-Aminominocycline hydrochloride is anticipated to be susceptible to degradation under various environmental conditions, including exposure to acidic and basic environments, oxidizing agents, and light.[6][7] The presence of the 9-amino group may introduce additional reactivity, potentially leading to unique degradation products.

General Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance.[8] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9]

A generalized workflow for conducting forced degradation studies is outlined below:

Hypothetical Degradation Profile

While specific quantitative data for 9-Aminominocycline hydrochloride is not publicly available, a hypothetical summary of expected degradation under forced conditions is presented in Table 1 for illustrative purposes. The percentage of degradation is an estimation based on the known lability of the tetracycline class.

Table 1: Illustrative Forced Degradation Data for 9-Aminominocycline Hydrochloride

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Hypothetical % Degradation | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15-25% | Epimers, Dehydration products |

| Base Hydrolysis | 0.1 M NaOH | 8 | 40 | 20-30% | Ring-opened products, Epimers |

| Oxidation | 3% H₂O₂ | 12 | 25 | 10-20% | N-oxides, Hydroxylated derivatives |

| Thermal | Dry Heat | 48 | 80 | 5-15% | Epimers, Dehydration products |

| Photolytic | ICH Q1B Option II | - | 25 | 10-20% | Colored degradants, Photoreaction products |

Experimental Protocols for Stability Assessment

Detailed and validated analytical methods are crucial for accurately assessing the stability of 9-Aminominocycline hydrochloride. The following protocols are based on established methods for minocycline and general guidelines for forced degradation studies.

Sample Preparation

A stock solution of 9-Aminominocycline hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water. This stock solution is then used for the individual stress studies.

Forced Degradation (Stress Testing) Protocols

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide and dilute to a suitable concentration with the mobile phase.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 40°C for 8 hours. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid and dilute to a suitable concentration.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature (25°C) for 12 hours, protected from light. Dilute to a suitable concentration.

-

Thermal Degradation: Expose the solid powder of 9-Aminominocycline hydrochloride to dry heat at 80°C for 48 hours. After exposure, dissolve a known amount of the powder in the solvent to achieve a suitable concentration.

-

Photostability Testing: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Table 2: Example of a Stability-Indicating HPLC Method for 9-Aminominocycline Hydrochloride

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 6.5) and an organic modifier (e.g., acetonitrile, methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at approximately 280 nm or 350 nm |

| Column Temperature | 35°C |

| Injection Volume | 10-20 µL |

The development of a stability-indicating method follows a logical progression:

Potential Degradation Pathways

The tetracycline scaffold is known to undergo several degradation reactions. For 9-Aminominocycline, these are likely to include:

-

Epimerization: The dimethylamino group at the C4 position is prone to epimerization, especially in acidic solutions, leading to the formation of 4-epi-9-aminominocycline.

-

Dehydration: The hydroxyl group at C6 can be eliminated, particularly under acidic conditions, to form an anhydro-derivative.

-